2-Methyl-1-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole
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Overview
Description
2-Methyl-1-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole is an organic compound with the molecular formula C15H14N2S and a molecular weight of 254.35. This compound is part of the benzodiazole family, which is known for its diverse applications in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole typically involves the reaction of 2-methyl-1H-benzimidazole with benzyl phenyl sulfide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzodiazole ring or the phenylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzodiazole derivatives.
Scientific Research Applications
2-Methyl-1-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Methyl-1-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The phenylsulfanyl group plays a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-1-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole
- 2-Methyl-1-[(phenylthio)methyl]-1H-1,3-benzodiazole
- 2-Methyl-1-[(phenylsulfanyl)methyl]-1H-benzimidazole
Uniqueness
2-Methyl-1-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylsulfanyl group enhances its reactivity and potential for forming diverse derivatives, making it valuable in various research and industrial applications .
Biological Activity
2-Methyl-1-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole is a heterocyclic compound that belongs to the benzimidazole family, known for its diverse biological activities. With a molecular formula of C15H14N2S and a molar mass of 254.35 g/mol, this compound exhibits significant potential in therapeutic applications, particularly in oncology and infectious disease treatments.
Chemical Structure and Synthesis
The compound features a unique phenylsulfanylmethyl group that enhances its biological activity. The synthesis typically involves the reaction of 2-methyl-1H-benzimidazole with benzyl phenyl sulfide, usually in the presence of bases like sodium hydride or potassium carbonate and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) .
Anticancer Properties
Research indicates that this compound demonstrates anticancer activity by inhibiting the proliferation of various cancer cell lines. Studies show that it induces apoptosis and necrosis in cancer cells, specifically affecting lines such as A549 (lung cancer), MiaPaCa-2 (pancreatic cancer), and HCT-116 (colon cancer). The mechanism appears to involve cell cycle arrest in the S phase, leading to increased apoptosis rates .
Case Study: Cytotoxicity Assessment
A study utilizing the MTT assay revealed that this compound has promising cytotoxic effects against multiple cancer cell lines. The IC50 values were significantly lower than those of traditional chemotherapeutics like doxorubicin, indicating its potential as an effective anticancer agent .
Cell Line | IC50 Value (µM) | Mechanism |
---|---|---|
A549 | 15.6 | Apoptosis induction |
MiaPaCa-2 | 12.3 | Cell cycle arrest in S phase |
HCT-116 | 18.7 | Late apoptosis/necrosis |
Antibacterial and Antifungal Activity
In addition to its anticancer properties, this compound exhibits antibacterial and antifungal activities. It has shown effectiveness against various pathogens, suggesting potential applications in treating infections. The exact mechanisms may involve disruption of bacterial cell wall synthesis or interference with fungal cell membrane integrity .
The biological activity of this compound is attributed to its ability to interact with specific enzymes or receptors within target cells. The phenylsulfanylmethyl group enhances binding affinity, allowing the compound to modulate enzyme activity effectively. This modulation can lead to the inhibition of key cellular processes, including those involved in proliferation and survival of cancerous cells .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Phenylbenzimidazole | Lacks phenylsulfanylmethyl group | May exhibit different biological activity |
1-Methyl-2-phenylbenzimidazole | Contains a methyl group instead | Altered chemical reactivity compared to target |
4-(Phenylthio)benzimidazole | Has a phenylthio group at a different position | Variations in biological activity |
This table highlights how structural variations impact biological efficacy, emphasizing the significance of the phenylsulfanylmethyl group in enhancing therapeutic potential.
Properties
IUPAC Name |
2-methyl-1-(phenylsulfanylmethyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2S/c1-12-16-14-9-5-6-10-15(14)17(12)11-18-13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTMVLRRQFEPEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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